Antimycobacterial Activity Against Mycobacterium tuberculosis: C₈ Derivative Positioning in the 2-Alkylsulfanylbenzimidazole Homologous Series
In a systematic SAR study of 2-alkylsulfanylbenzimidazoles against Mycobacterium tuberculosis, the octyl (C₈) derivative demonstrated an MIC value that was qualitatively superior to shorter-chain analogs such as the ethyl (C₂) and butyl (C₄) derivatives, reflecting a chain-length-dependent increase in antimycobacterial potency up to the octyl homolog [1]. The activity of the C₈ compound was comparable to or exceeded that of the hexyl (C₆) derivative, while longer-chain analogs (decyl, C₁₀) showed a plateau or decline in activity, consistent with a parabolic SAR where the octyl chain length represents an optimal balance between lipophilicity and steric fit at the hydrophobic target site [1].
| Evidence Dimension | In vitro antimycobacterial activity (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | C₈ (octyl) derivative: MIC qualitatively superior to C₂, C₄; comparable to or better than C₆; activity plateau/decline beyond C₈ [1] |
| Comparator Or Baseline | C₂ (ethyl), C₄ (butyl), C₆ (hexyl), C₁₀ (decyl) 2-alkylsulfanylbenzimidazoles from the same synthetic series [1] |
| Quantified Difference | Parabolic SAR: activity increases from C₂ → C₈, then plateaus/drops at C₁₀; exact MIC values reported in the primary publication [1] |
| Conditions | In vitro broth dilution assay against M. tuberculosis; European Journal of Medicinal Chemistry 2002, 37(5), 409–418 [1] |
Why This Matters
For procurement in antimycobacterial drug discovery programs, this SAR evidence demonstrates that the octyl derivative occupies a distinct activity peak in the homologous series, making it irreplaceable by shorter-chain analogs (insufficient activity) or longer-chain congeners (diminishing returns and increased lipophilicity-related toxicity risk).
- [1] Klimešová, V., Kočí, J., Pour, M., Stachel, J., Waisser, K., & Kaustová, J. (2002). Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 37(5), 409–418. DOI: 10.1016/S0223-5234(02)01342-9. View Source
